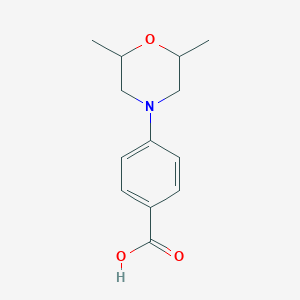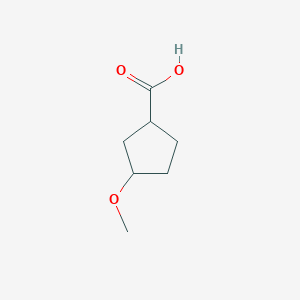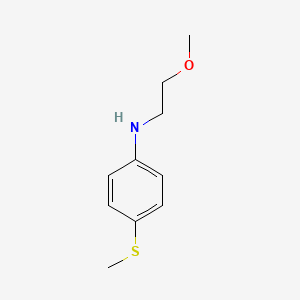
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline
Descripción general
Descripción
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline, also known as MEMSA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. MEMSA is a derivative of 4-(methylsulfanyl)aniline and has a methoxyethyl group attached to its nitrogen atom. This modification has been found to enhance the compound's solubility and stability, making it a promising candidate for various applications.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline involves its binding to VMAT2, which is located on the membrane of synaptic vesicles in neurons. By binding to VMAT2, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline prevents the uptake of monoamine neurotransmitters into the vesicles, leading to their accumulation in the cytoplasm. This accumulation can result in increased release of neurotransmitters into the synaptic cleft, leading to changes in neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline have been studied extensively in animal models. It has been shown to increase the release of dopamine and serotonin in the striatum and prefrontal cortex, leading to an increase in locomotor activity and exploratory behavior. N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline has also been found to enhance the effects of psychostimulant drugs, such as amphetamine and cocaine, by increasing the release of dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline in lab experiments is its selectivity for VMAT2, which allows for specific modulation of monoamine neurotransmitter release. Additionally, its solubility and stability make it easy to handle in experiments. However, one limitation of using N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for research on N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline. One area of interest is its potential use as a tool for studying the role of monoamine neurotransmitters in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline could be used to investigate the mechanism of action of psychostimulant drugs and their effects on neurotransmitter release. Further optimization of the synthesis method for N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline could also lead to the development of new derivatives with enhanced properties for scientific research.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is involved in the transport of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. By inhibiting VMAT2, N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline can modulate the release of these neurotransmitters, leading to changes in neuronal activity and behavior.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-4-methylsulfanylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-12-8-7-11-9-3-5-10(13-2)6-4-9/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROAEHJANPGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)-4-(methylsulfanyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



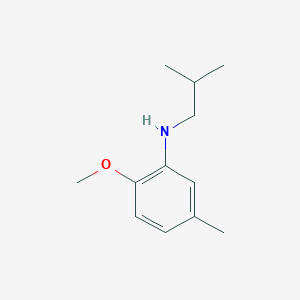
![1-[4-(Cyclohexyloxy)-3-fluorophenyl]ethan-1-one](/img/structure/B3374513.png)
![2-Chloro-5H,6H,7H,8H,9H,10H-cycloocta[B]pyridine-3,4-dicarbonitrile](/img/structure/B3374535.png)
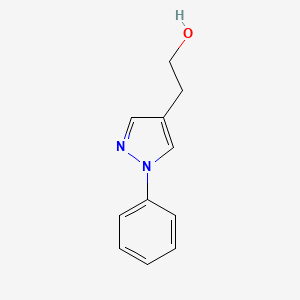
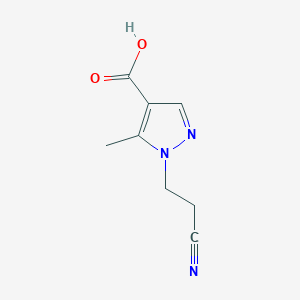
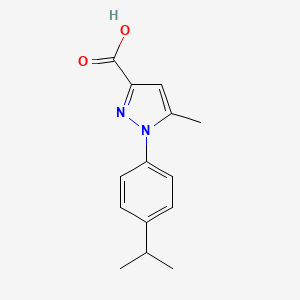

![Carbamic acid, [2-hydroxy-2-(2-thienyl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B3374566.png)
![3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-methylaniline](/img/structure/B3374578.png)
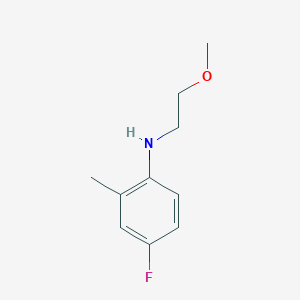
![1-[(dimethylcarbamoyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B3374601.png)
